2-(4-Fluorophenyl)-1-methylbenzimidazole

Description

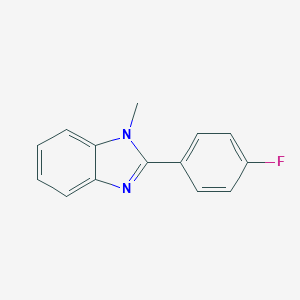

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPLOPPKJTSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346745 | |

| Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724-59-4 | |

| Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Activities of 2 4 Fluorophenyl 1 Methylbenzimidazole Analogues

Antiviral Mechanisms of Action

The structural similarity of the benzimidazole (B57391) core to natural purines allows these compounds to interfere with viral replication processes. mdpi.com This has led to the investigation of their potential as antiviral agents.

Research into the antiviral activity of benzimidazole derivatives has identified the non-structural protein 2C as a key target for inhibiting the replication of picornaviruses, such as poliovirus. The 2C protein is a highly conserved ATPase that plays a multifunctional role in the viral life cycle, including in RNA replication and encapsidation.

A specific analogue, MRL-1237, which incorporates a 1-(4-fluorophenyl) group and a methylbenzimidazole structure, has been shown to be a potent and selective inhibitor of enterovirus replication. Studies on MRL-1237-resistant poliovirus mutants revealed that resistance was conferred by mutations in the gene encoding the 2C protein. This demonstrated that, like the well-known antiviral agent guanidine, MRL-1237 exerts its antiviral effect by directly targeting the function of the poliovirus 2C protein, thereby inhibiting viral RNA synthesis.

Anticancer Research Perspectives and Molecular Mechanisms

The benzimidazole scaffold is also a prominent feature in many anticancer agents due to its ability to interact with various targets involved in cancer progression.

A promising strategy in anticancer research involves targeting enzymes that contribute to chemotherapy resistance. Aldehyde dehydrogenase 3A1 (ALDH3A1) is one such enzyme. It is overexpressed in several types of tumors and contributes to drug resistance by detoxifying certain chemotherapeutic agents, such as cyclophosphamide.

A related benzimidazole analogue, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7), has been identified as a highly selective and potent inhibitor of ALDH3A1. Structural and kinetic studies have shown that this compound binds to the aldehyde-binding pocket of the enzyme. By inhibiting ALDH3A1, this benzimidazole derivative can sensitize cancer cells to treatment with mafosfamide, an active analogue of cyclophosphamide. This selective inhibition increases the efficacy of the chemotherapeutic agent in cancer cells that express high levels of ALDH3A1, offering a targeted approach to overcoming drug resistance.

Receptor Tyrosine Kinase Inhibition (e.g., EGFR) by Substituted Benzimidazoles

Substituted benzimidazoles have emerged as noteworthy inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.govresearchgate.net EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Novel 2-aryl benzimidazole derivatives have been shown to potently inhibit both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2) activity. nih.gov This inhibition is achieved by reducing the tyrosine phosphorylation of these receptors, which in turn blocks the downstream activation of critical signaling cascades like the PI3K/Akt and MEK/Erk pathways. nih.gov Furthermore, some benzimidazole-based compounds have been identified as multi-target inhibitors, demonstrating activity against EGFR, VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR (Platelet-Derived Growth Factor Receptor) kinases. google.com For instance, one study reported a benzimidazole derivative with an IC50 value of 127.4 μM against EGFR kinase. researchgate.net The introduction of various substituents on the benzimidazole core allows for the fine-tuning of inhibitory activity, with some derivatives showing promising results as dual EGFR/BRAF V600E inhibitors. nih.gov

Interference with Microtubule Dynamics

The intricate dance of microtubule polymerization and depolymerization is essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Several benzimidazole derivatives exert their biological effects by interfering with these dynamics. researchgate.netresearchgate.net

Benzimidazoles can act as microtubule-targeting agents (MTAs) through two primary mechanisms: stabilization or destabilization of microtubules. nih.gov Many well-known benzimidazole compounds, such as nocodazole, albendazole, and mebendazole, are recognized as microtubule-destabilizing agents. nih.gov They function by binding to β-tubulin, a key component of microtubules, thereby inhibiting its polymerization. researchgate.netnih.govresearchgate.net This disruption of microtubule assembly leads to mitotic arrest and can ultimately trigger cell death. researchgate.net However, it is important to note that not all benzimidazole derivatives destabilize microtubules; some have been found to act as microtubule-stabilizing agents, showcasing the diverse mechanistic possibilities within this chemical class. nih.gov

Apoptosis Induction Pathways and Associated Molecular Markers

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a key strategy in cancer therapy. Substituted benzimidazoles have been shown to trigger apoptosis through various molecular pathways. nih.govacs.orgnih.gov

One of the primary mechanisms involves the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is often characterized by changes in the expression levels of the Bcl-2 family of proteins. For example, some benzimidazole derivatives can decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. nih.gov Specifically, the activation of caspase-3 and caspase-8 has been observed following treatment with certain benzimidazole compounds. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been documented in response to these compounds. acs.org Furthermore, some derivatives can induce apoptosis by upregulating the expression of death receptors like DR5 through the JNK signaling pathway. nih.gov

Anti-inflammatory Action Through Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response, and at its core are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. ijpsonline.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. ijpsonline.com

A number of benzimidazole derivatives have demonstrated significant anti-inflammatory activity through the inhibition of COX enzymes. nih.govijpsonline.comnih.gov The therapeutic goal is often to achieve selective inhibition of COX-2, as this isoform is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract. nih.govresearchgate.net Some novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been designed as selective COX-2 inhibitors, with one compound exhibiting a COX-2 IC50 value of 0.07 µM and a high selectivity index. nih.gov Molecular docking studies have provided insights into the binding of these compounds to the active site of COX-2, revealing that specific structural features, such as a sulfonyl group, can interact with key residues in the enzyme's secondary pocket. nih.gov Interestingly, some benzimidazole derivatives have been found to compete with the allosteric inhibitor naproxen (B1676952) for binding to COX-2, suggesting a different mode of inhibition compared to other NSAIDs like diclofenac. unl.pt

Other Mechanistic Insights into Enzyme and Receptor Modulation (e.g., α-Amylase, α-Glucosidase, DPP III, Angiotensin II Receptors)

Beyond their effects on kinases, microtubules, and COX enzymes, 2-(4-Fluorophenyl)-1-methylbenzimidazole analogues and related benzimidazole derivatives have been shown to modulate a variety of other enzymes and receptors.

α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in the breakdown of carbohydrates, and their inhibition can be a therapeutic strategy for managing type 2 diabetes. youtube.comyoutube.com Several substituted benzimidazole analogues have been identified as potent inhibitors of α-amylase, with some exhibiting IC50 values in the low micromolar range, comparable to the standard drug acarbose. acs.orgtandfonline.comnih.gov Similarly, benzimidazole derivatives have shown significant inhibitory activity against α-glucosidase, with IC50 values also in the micromolar range. nih.govnih.govnih.gov

Dipeptidyl Peptidase III (DPP III) Inhibition: DPP III is a zinc-dependent peptidase whose precise biological role is still being fully elucidated. mdpi.com Amidino-substituted benzimidazole derivatives have been investigated as inhibitors of human DPP III, with some compounds showing significant inhibitory activity at a concentration of 30 µM. mdpi.comnih.gov The presence of an amidino group appears to be crucial for potent DPP III inhibition. nih.gov

Angiotensin II Receptor Modulation: The renin-angiotensin system is a critical regulator of blood pressure, and angiotensin II receptor antagonists are widely used to treat hypertension. nih.gov Substituted benzimidazoles have been developed as non-peptide angiotensin II receptor antagonists, with some compounds demonstrating high affinity and selectivity for the AT1 or AT2 receptor subtypes. nih.govdiva-portal.orgdiva-portal.org For example, 2-alkyl substituted benzimidazoles have been identified as a new class of selective AT2 receptor ligands. diva-portal.orgdiva-portal.orgresearchgate.net

Computational and Theoretical Studies of 2 4 Fluorophenyl 1 Methylbenzimidazole and Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a derivative of 2-(4-fluorophenyl)-1-methylbenzimidazole, interacts with the binding site of a protein target.

Analysis of Binding Modes with Enzyme Active Sites (e.g., ALDH3A1, COX-2)

Aldehyde Dehydrogenase 3A1 (ALDH3A1): Derivatives of 2-methylbenzimidazole (B154957) have been investigated as inhibitors of aldehyde dehydrogenase enzymes, which are involved in the detoxification of aldehydes. nih.gov Specifically, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) has been identified as a highly selective, submicromolar inhibitor of ALDH3A1, with an IC50 of 0.2 μM. nih.gov Structural studies have revealed that this compound binds within the aldehyde binding pocket of the ALDH3A1 enzyme. nih.gov The crystal structure of human ALDH3A1 in complex with this inhibitor has been determined, providing a detailed view of the binding interactions at a resolution of 1.94 Å. rcsb.org This structural information is critical for understanding the mechanism of inhibition and for designing new analogues with improved potency and selectivity. ALDH isozymes like ALDH1A1 and ALDH3A1 are known to metabolize and inactivate the chemotherapy drug cyclophosphamide, and their inhibition can increase the drug's sensitivity in cancer cells. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies are frequently used to predict the binding affinity and orientation of potential inhibitors within the COX-2 active site. nih.govnih.gov For a molecule to be a selective COX-2 inhibitor, it typically possesses a bulky hydrophobic group that can fit into a specific pocket within the COX-2 active site. nih.gov Docking analyses help to visualize key interactions, such as hydrogen bonds with residues like His90, Arg513, and Ser353, which are crucial for potent inhibition. nih.gov While specific docking studies for this compound with COX-2 are not detailed in the provided results, the general methodology involves preparing the protein structure, defining the binding grid, and scoring the ligand poses to predict binding affinity. nih.govnih.gov

Elucidation of Receptor Recognition at Allosteric Sites (e.g., GABA-A Receptor)

The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and the target for various drugs, including benzodiazepines. wikipedia.org These drugs act as positive allosteric modulators (PAMs), binding to a site distinct from the GABA binding site, known as an allosteric site, to enhance the receptor's function. wikipedia.org

Studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as promising PAMs of the α1β2γ2 GABA-A receptor subtype. nih.govacs.orgnih.gov Molecular docking simulations have shown that these compounds can mimic the stereo-electronic properties of other known modulators and interact with the allosteric recognition site at the interface between the α1 and γ2 subunits. nih.govacs.org Key interactions observed in docking studies include the formation of hydrogen bonds with residues like His102 and Ser206 at this interface. nih.govacs.org The substitution pattern on the benzimidazole (B57391) scaffold is critical; for instance, placing a methyl group at the 6-position can properly orient the molecule within the allosteric site, whereas a methyl group at the 5-position can cause a steric clash, preventing interaction. nih.govacs.org These computational insights are vital for developing new modulators with improved metabolic stability and receptor subtype selectivity. nih.govacs.orgnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity.

Electronic Structure and Reactivity Analysis

DFT calculations are employed to determine the electronic structure of benzimidazole derivatives. researchgate.netresearchgate.netresearchgate.net These calculations can predict various molecular properties, including the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net MEP maps help identify the electrophilic and nucleophilic sites within a molecule, offering insights into its reactivity and intermolecular interactions.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that charge transfer can easily occur within the molecule, indicating higher reactivity. researchgate.netresearchgate.net These electronic properties are fundamental to understanding how a molecule like this compound might interact with biological targets.

Conformational Analysis and Energetic Stability

The three-dimensional conformation of a molecule is critical for its biological activity. DFT methods are used to perform conformational analysis by calculating the energies of different spatial arrangements of the atoms. researchgate.net For instance, in a related molecule, 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole, the benzimidazole unit is nearly planar, but the attached phenyl and fluorobenzene (B45895) rings are twisted at significant dihedral angles relative to it. nih.gov These calculations help identify the most stable, low-energy conformation of the molecule. This information is essential for understanding how the molecule will present itself to a receptor or enzyme active site. The consistency between theoretically calculated structures using DFT and experimental data from X-ray crystallography provides confidence in the computational models. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

QSAR models are built by developing a mathematical equation that correlates physicochemical or structural descriptors of molecules with their experimentally determined activity. mdpi.com These descriptors can encode various properties, such as topological, electronic, or steric features. The goal is to create a model that can not only explain the activity of known compounds but also predict the activity of new, untested molecules. nih.gov

For a QSAR model to be reliable, it must be rigorously validated using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model building) methods. nih.govnih.gov A robust QSAR model for a series of benzimidazole derivatives could identify the key structural features that enhance a specific biological activity, such as antifungal or anticancer effects. mdpi.commdpi.com For example, a QSAR study might reveal that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity in a set of related compounds. mdpi.com This information provides a rational basis for designing new derivatives of this compound with potentially improved therapeutic properties.

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are powerful predictive tools that can forecast the potency of newly designed molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

For benzimidazole derivatives, various QSAR models have been developed to predict their activity against different biological targets. biointerfaceresearch.comresearchgate.net These models are built by calculating a wide range of molecular descriptors for a set of compounds with known biological activities (the "training set") and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like neural networks, to create a predictive equation. biointerfaceresearch.com

In the context of this compound derivatives, which have been identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor, QSAR models can be instrumental. nih.govnih.govacs.org For instance, a hypothetical QSAR study on a series of these derivatives might aim to predict their modulatory activity at the α1β2γ2 GABA-A receptor subtype. The resulting model could reveal that specific electronic, steric, or hydrophobic properties are key to high potency.

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. This is typically done using a "test set" of compounds that were not used in the model's creation. A high correlation between the predicted and actual activities for the test set compounds indicates a reliable and predictive model. researchgate.net

Table 1: Example of a 2D-QSAR Model for Predicting Biological Activity

| Descriptor | Definition | Correlation |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| MW | Molecular Weight | Positive |

| nRotB | Number of Rotatable Bonds | Negative |

| HBD | Number of Hydrogen Bond Donors | Negative |

| HBA | Number of Hydrogen Bond Acceptors | Positive |

This interactive table illustrates typical descriptors used in QSAR models. The correlation column indicates whether an increase in the descriptor value is generally associated with an increase (Positive) or decrease (Negative) in biological potency for a hypothetical series of compounds.

Research on related benzimidazole carboxamides has successfully generated 3D-QSAR models to investigate the molecular properties influencing their antioxidative activity. nih.gov Such models provide a three-dimensional map of the physicochemical fields (e.g., steric and electrostatic) around the molecules, highlighting regions where modifications would likely enhance biological activity. nih.gov

Identification of Key Molecular Descriptors for Pharmacophore Generation

A direct outcome of QSAR studies is the identification of key molecular descriptors that are critical for biological activity. zsmu.edu.ua These descriptors are quantitative representations of the physicochemical properties of a molecule and can be categorized into several groups, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). biointerfaceresearch.com

For the this compound scaffold, molecular docking studies have provided insights into the structural features essential for its recognition at the GABA-A receptor. nih.govacs.org These studies suggest that the 2-(4-fluorophenyl) group plays a significant role in binding. The fluorine atom, for example, can alter the electronic properties of the phenyl ring and can participate in specific interactions within the receptor's binding pocket. Single-site fluorination at the 4-position of the phenyl ring has been shown to enhance metabolic stability without negatively impacting molecular recognition. acs.org

The crucial features identified from SAR and docking studies—such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positively/negatively ionizable groups—form the basis of a pharmacophore model. A pharmacophore is an abstract 3D arrangement of these essential features that a molecule must possess to bind to a specific receptor and elicit a biological response.

Once a pharmacophore model is generated for a series of active this compound derivatives, it can be used as a 3D query to screen large virtual libraries of compounds. This process helps in identifying novel chemical scaffolds that fit the pharmacophore and are therefore likely to possess the desired biological activity, enriching the chemical space for further investigation. nih.gov For example, analysis of the molecular electrostatic potential (MEP) surface can reveal regions important for non-covalent interactions, further refining the pharmacophore. nih.gov

Table 2: Key Pharmacophoric Features for GABA-A Receptor Modulators

| Feature | Description | Importance |

| Aromatic Ring | The benzimidazole core and the fluorophenyl group. | Essential for π-π stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor | The nitrogen atoms of the imidazole (B134444) ring. | Crucial for anchoring the molecule in the binding site. |

| Hydrophobic Center | The phenyl group. | Interacts with non-polar residues in the receptor pocket. |

| Halogen Atom (Fluorine) | The fluorine on the phenyl ring. | Can form halogen bonds and enhances metabolic stability. |

This interactive table outlines the key pharmacophoric features derived from the structure of this compound and their importance for interaction with the GABA-A receptor.

Derivatization and Chemical Modification Strategies for Enhanced Bioactivity

Scaffold Diversification through Substitutions on the Benzimidazole (B57391) Nucleus

Diversification of the benzimidazole scaffold is a key strategy to explore the structure-activity relationship (SAR) and identify derivatives with improved biological profiles. This typically involves introducing various substituents onto the benzene (B151609) ring of the benzimidazole nucleus. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

A common approach is the introduction of different functional groups at the 5- and 6-positions of the benzimidazole ring. For instance, research into novel urease inhibitors has led to the synthesis of a series of derivatives based on a similar 2-(fluorophenyl)-1H-benzo[d]imidazole core. nih.gov In these studies, the 5-position was substituted with a fluorine atom, and the 6-position was functionalized with a 4-ethylpiperazin-1-yl group. nih.gov The 2-phenyl ring was also varied with different substitution patterns (e.g., 2-fluoro, 3-fluoro, 4-fluoro, 4-bromo, 2-chloro) to systematically probe the impact of these changes on bioactivity. nih.gov This systematic substitution allows for the fine-tuning of the molecule's properties.

The synthesis of these diversified scaffolds often starts with a substituted o-phenylenediamine (B120857) which undergoes condensation with a substituted benzaldehyde. For example, derivatives of 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-(substituted-phenyl)-1H-benzo[d]imidazole have been synthesized and characterized, demonstrating the chemical feasibility of this diversification strategy. nih.gov

Table 1: Examples of Diversified 2-(Fluorophenyl)benzimidazole Derivatives

| Compound ID | 2-Phenyl Ring Substituent | Physical Appearance | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 8d | 4-Fluorophenyl | White solid | 51% | 177 (decomposed) | nih.gov |

| 8f | 4-Bromophenyl | Creamy solid | 40% | 175 (decomposed) | nih.gov |

| 8i | 3-Fluorophenyl | Yellow solid | 46% | 169–171 | nih.gov |

| 8l | 2-Fluorophenyl | Creamy solid | 35% | 166–168 | nih.gov |

| 8m | 2-Chlorophenyl | Creamy solid | 39% | 162–164 | nih.gov |

Conjugation with Other Heterocyclic Systems (e.g., Triazole, Pyrazole, Quinazoline, Oxadiazole) for Modulating Activity

Molecular hybridization, which involves conjugating the core benzimidazole scaffold with other heterocyclic systems, is a powerful strategy to create novel chemical entities with potentially synergistic or entirely new biological activities. This approach can enhance binding affinity to targets, alter selectivity, and improve pharmacokinetic properties. Heterocycles like triazoles, pyrazoles, quinazolines, and oxadiazoles (B1248032) are often chosen for conjugation due to their established pharmacological importance.

One prominent example of this strategy is the fusion of a benzimidazole ring with a triazine system to form benzo acs.orgmdpi.comimidazo[1,2-d] acs.orgnih.govnih.govtriazine derivatives. mdpi.com The synthesis of these fused systems can be achieved through a multi-step process. It may begin with the preparation of a 2-(halomethyl)-1H-benzo[d]imidazole intermediate, which is then reacted with a substituted phenylhydrazine (B124118) to form a key precursor. mdpi.com This precursor can then be cyclized to yield the final fused heterocyclic compound. This strategy demonstrates how the benzimidazole core can serve as a foundation for building more complex, polycyclic systems.

The intermediates in these synthetic pathways, such as 2-((1-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole, are crucial for the successful construction of the target conjugated molecules. mdpi.com The characterization of these intermediates confirms the viability of the synthetic route toward novel fused heterocycles. mdpi.com

Table 2: Key Intermediates for Benzimidazole-Triazine Conjugation

| Compound ID | Structure Description | Physical Appearance | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3d | 2-((1-(4-Fluorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Yellow powder | 58.7% | 246.0–247.4 | mdpi.com |

| 3e | 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole | Yellow powder | 55.4% | 225.7–227.7 | mdpi.com |

Strategies for Modulating Metabolic Stability (Pre-clinical Investigation)

A critical aspect of drug development is ensuring that a compound possesses adequate metabolic stability to achieve and maintain therapeutic concentrations in the body. The 2-(4-Fluorophenyl)-1-methylbenzimidazole scaffold itself incorporates a feature known to enhance metabolic stability: fluorination. The substitution of hydrogen with fluorine at metabolically vulnerable positions, such as the para-position of a phenyl ring, can block cytochrome P450-mediated oxidation, a major pathway for drug metabolism.

Pre-clinical investigations into the metabolic stability of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have confirmed the benefits of this approach. acs.orgnih.gov Studies using human liver microsomes (HLMs) are a standard in vitro method to assess a compound's susceptibility to phase I metabolism. acs.orgnih.gov Research has shown that 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives can exhibit high metabolic stability. For example, after a 120-minute incubation with HLMs, a significant percentage of the parent compound can remain unchanged. acs.org

In one study, the derivative 2-(4-fluorophenyl)-1H-benzo[d]imidazole (compound 23 in the study) was found to be less prone to metabolic degradation, with 89.13% of the parent compound remaining after the incubation period. acs.org The primary metabolic transformation observed was the formation of a single hydroxylated metabolite. acs.org This suggests that while metabolism does occur, its rate is slow, a desirable characteristic for a drug candidate. These findings highlight that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is a promising template for developing metabolically robust molecules. acs.orgnih.govnih.gov

Table 3: Metabolic Stability of a 2-(4-Fluorophenyl)benzimidazole Derivative in Human Liver Microsomes (HLM)

| Compound | Description | % Parent Compound Remaining (after 120 min) | Observed Metabolites | Reference |

|---|

| 23 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 89.13% | Single hydroxylated metabolite (M1) | acs.org |

Future Directions and Research Gaps in Benzimidazole Chemistry

Exploration of Novel Biological Targets for N-Alkyl-2-arylbenzimidazoles

The diverse pharmacological activities of benzimidazole (B57391) derivatives stem from their ability to interact with a wide array of biological targets. nih.govresearchgate.net While established targets include enzymes and receptors involved in cancer and microbial infections, the future lies in identifying and validating novel molecular partners for N-alkyl-2-arylbenzimidazoles. nih.govfrontiersin.org

Recent studies have pointed towards promising, yet underexplored, targets. For instance, microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), a key enzyme in the inflammatory cascade, has emerged as a potential target for novel benzimidazole derivatives in the treatment of inflammation, pain, and fever. acs.org The identification of potent benzimidazole-based inhibitors of mPGES-1 with significant anti-inflammatory and analgesic properties in preclinical models underscores the potential for this class of compounds. acs.org

Furthermore, the GABA-A receptor, a crucial player in neurological function, has been identified as a target for 2-(4-fluorophenyl)-1H-benzo[d]imidazoles. nih.govacs.org These compounds act as positive allosteric modulators (PAMs) and have shown promise for developing metabolically stable therapeutics for neurological disorders. nih.govacs.org The exploration of different substitution patterns on the benzimidazole core, including N-alkylation, could lead to the discovery of agents with enhanced potency and selectivity for specific GABA-A receptor subtypes.

Other potential targets that warrant further investigation for N-alkyl-2-arylbenzimidazoles include topoisomerases, DNA intercalating agents, androgen receptor antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, and various protein kinases. nih.gov The structural versatility of the benzimidazole scaffold allows for fine-tuning of interactions with these targets, offering opportunities to develop next-generation therapeutics. nih.govacs.org

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of novel benzimidazole analogues with enhanced biological activity and improved pharmacokinetic profiles necessitates the development of advanced and efficient synthetic methodologies. While traditional methods for benzimidazole synthesis are well-established, there is a growing need for more sophisticated approaches to generate complex and diverse chemical libraries. nih.govtandfonline.com

Ultrasound-assisted synthesis has emerged as a promising green chemistry approach for the preparation of 2-arylbenzimidazole derivatives, offering advantages such as shorter reaction times and higher yields. nih.gov The application of such modern techniques can facilitate the rapid generation of a wide range of N-alkyl-2-arylbenzimidazole analogues for biological screening.

Integration of Multi-Omics Data in Mechanistic Elucidation

A deeper understanding of the mechanism of action of benzimidazole derivatives is critical for their rational design and clinical translation. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological pathways modulated by these compounds.

By analyzing the global changes in cellular processes upon treatment with a compound like 2-(4-Fluorophenyl)-1-methylbenzimidazole, researchers can identify key molecular targets and off-target effects. This systems-level understanding can provide valuable insights into the compound's efficacy and potential toxicities. For example, identifying the specific signaling pathways affected by a benzimidazole derivative can help in patient stratification and the development of combination therapies.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design of Benzimidazoles

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. biointerfaceresearch.com In the context of benzimidazole chemistry, AI and ML algorithms can be employed for a variety of tasks, including:

Predictive Modeling: Building predictive models for the biological activity, toxicity, and pharmacokinetic properties of benzimidazole derivatives based on their chemical structures. biointerfaceresearch.com This can help in prioritizing the synthesis of the most promising candidates and reducing the number of costly and time-consuming experiments.

Virtual Screening: Screening large virtual libraries of benzimidazole compounds against specific biological targets to identify potential hits.

De Novo Drug Design: Generating novel benzimidazole structures with desired pharmacological profiles.

By leveraging the power of AI and ML, researchers can accelerate the discovery and optimization of N-alkyl-2-arylbenzimidazole-based drugs.

Design and Synthesis of Multi-Target Directed Ligands based on the Benzimidazole Core

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders. acs.org The benzimidazole scaffold, with its ability to interact with a diverse range of biological targets, is an ideal platform for the design and synthesis of multi-target directed ligands (MTDLs). nih.govacs.org

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 2-(4-Fluorophenyl)-1-methylbenzimidazole with high purity?

- Answer : Synthesis typically involves condensation reactions between 4-fluoroaniline derivatives and appropriately substituted carbonyl precursors. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride can react with sodium azide under controlled conditions to form the benzimidazole core . Key steps include:

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Structural validation using -NMR and -NMR to confirm substitution patterns and regioselectivity.

- Optimization of reaction time (e.g., 12–24 hours) and temperature (80–100°C) to maximize yield (typically 60–75%) .

Q. How can the structural and crystallographic properties of this compound be rigorously characterized?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and packing interactions. For example:

- Crystallographic parameters : Monoclinic system (space group ), unit cell dimensions , and .

- Validation : Compare experimental bond lengths (e.g., C–N: 1.33 Å) with density functional theory (DFT)-calculated values to identify deviations.

- Complementary techniques like FTIR and terahertz spectroscopy can detect vibrational modes (e.g., C–F stretching at 1,230 cm) .

Advanced Research Questions

Q. What QSAR models are most predictive for evaluating the anti-cancer activity of this compound derivatives?

- Answer : A validated QSAR model (R = 0.92, Q = 0.85) highlights hydrophobic (log) and electronic (Hammett σ) descriptors as critical for anti-proliferative activity against MCF-7 cells .

- Key parameters :

| Descriptor | Coefficient | Significance |

|---|---|---|

| log | 0.78 | High |

| σ | -0.65 | Moderate |

- Application : Use CoMFA/CoMSIA to design derivatives with enhanced binding to Polo-like kinase 1 (Plk1), a target in breast cancer .

Q. How do molecular docking studies inform the mechanism of action of this compound derivatives?

- Answer : Docking simulations (e.g., AutoDock Vina) reveal that derivatives with electron-withdrawing substituents (e.g., –NO) exhibit stronger binding to Plk1’s ATP-binding pocket (binding energy: −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound).

- Critical interactions :

- Hydrogen bonding with Lys177.

- π-π stacking with Phe183.

- Validation : Compare docking scores with in vitro IC values to prioritize candidates .

Q. What analytical contradictions arise when using FTIR vs. terahertz spectroscopy for polymorph screening?

- Answer : FTIR may fail to distinguish polymorphs with similar functional groups, whereas terahertz spectroscopy (0.5–6 THz) detects lattice vibrations sensitive to crystal packing. For example:

- FTIR limitations : Overlapping C–N stretches in benzimidazoles.

- Terahertz advantage : Distinct absorption peaks at 1.2 THz (Form I) vs. 1.5 THz (Form II) .

- Resolution : Combine both techniques with differential scanning calorimetry (DSC) to confirm phase transitions.

Q. How can pharmacokinetic parameters guide the preclinical development of this compound derivatives?

- Answer : Assess Lipinski’s Rule of Five compliance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.